

The Discovery and Significance of 3,5-Dimethylpyrazin-2-amine: A Technical Overview

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Compound of Interest

Compound Name: 3,5-Dimethylpyrazin-2-amine

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Abstract

3,5-Dimethylpyrazin-2-amine is a heterocyclic amine that has garnered significant interest in medicinal chemistry and flavor science. Its pyrazine core, substituted with methyl and amino groups, serves as a versatile scaffold for the development of potent kinase inhibitors, highlighting its importance in drug discovery. Furthermore, its structural similarity to naturally occurring alkylpyrazines implicates its potential role in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and biological significance of **3,5-Dimethylpyrazin-2-amine**, with a focus on its applications in pharmaceutical research.

Introduction

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are prevalent in nature and are known for their diverse biological activities and sensory properties. Among these, **3,5-Dimethylpyrazin-2-amine** (CAS No. 91678-81-8) has emerged as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. The arrangement of its functional groups allows for specific interactions with the ATP-binding sites of various kinases, making it a valuable pharmacophore in the design of novel anti-cancer agents and other pharmaceuticals. This document details the foundational knowledge surrounding this compound, from its synthesis to its potential applications.

Chemical Properties and Characterization

3,5-Dimethylpyrazin-2-amine is a solid at room temperature with the chemical formula $C_6H_9N_3$. Its structure features a central pyrazine ring with methyl groups at the 3 and 5 positions and an amino group at the 2 position.

Property	Value
Molecular Formula	$C_6H_9N_3$
Molecular Weight	123.16 g/mol
CAS Number	91678-81-8
Appearance	Light yellow to yellow-brown solid
Purity	≥97%

While specific experimental spectroscopic data for **3,5-Dimethylpyrazin-2-amine** is not readily available in the public domain, characteristic spectral features can be inferred from similar aminopyrazine structures.

Expected Spectroscopic Data:

- 1H NMR:** Signals corresponding to the two methyl groups, the aromatic proton on the pyrazine ring, and the protons of the amino group. The chemical shifts of the methyl protons would be in the upfield region, while the aromatic proton would appear more downfield. The amine protons would likely present as a broad singlet.
- ^{13}C NMR:** Resonances for the four distinct carbon atoms of the pyrazine ring and the two methyl carbons.
- IR Spectroscopy:** Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching vibrations of the pyrazine ring.^{[1][2]}

Synthesis of 3,5-Dimethylpyrazin-2-amine

The synthesis of 2-aminopyrazines, including **3,5-Dimethylpyrazin-2-amine**, has been described in the chemical literature. A notable method involves the reaction of α -iminodiacetonitriles with alcohols in the presence of an alkali or alkaline earth compound.

Experimental Protocol: Synthesis from α -Iminodiacetonitrile

This protocol is adapted from the general method described in European Patent EP0111717A2.

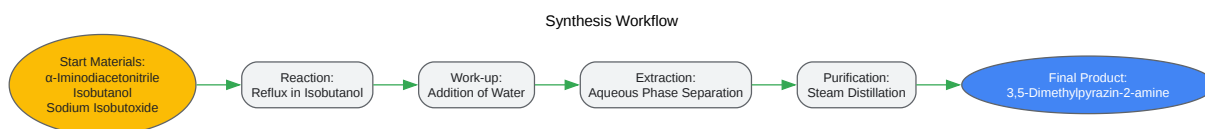
Materials:

- α -Iminodiacetonitrile
- Isobutanol
- Sodium isobutoxide
- Water
- Organic solvent (e.g., toluene)

Procedure:

- A solution of sodium isobutoxide in isobutanol is prepared.
- α -Iminodiacetonitrile is added to this solution.
- The mixture is heated under reflux for several hours.
- After cooling, water is added to the reaction mixture.
- The aqueous phase, containing the 2-amino-3,5-dimethylpyrazine, is separated.
- The product can be isolated from the aqueous solution by extraction with an organic solvent and subsequent purification, which may include steam distillation to remove impurities like 2-isobutoxy-3,5-dimethylpyrazine.

Diagram of the Synthesis Workflow:



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Caption: A generalized workflow for the synthesis of **3,5-Dimethylpyrazin-2-amine**.

Biological Significance and Applications in Drug Discovery

The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Kinase Inhibitor Scaffold

Derivatives of **3,5-Dimethylpyrazin-2-amine** have been investigated as inhibitors of various kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and Aurora kinases.[3][6] The amino group at the 2-position and the nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the methyl groups can occupy hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

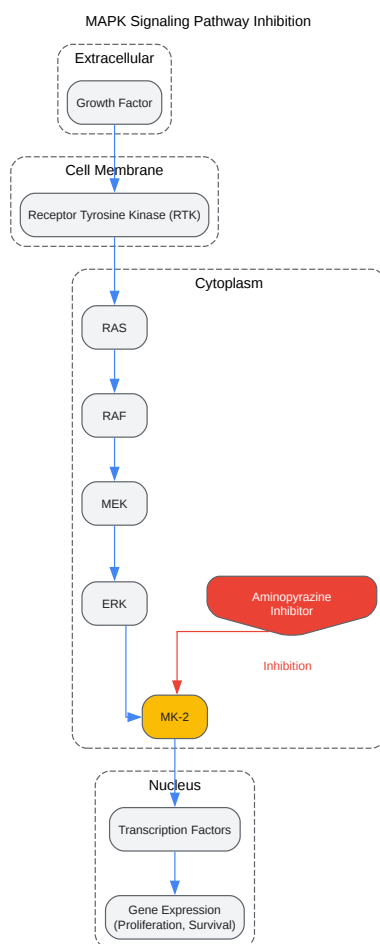
Representative Kinase Inhibition Data for Aminopyrazine Derivatives:

Kinase Target	Compound Type	IC ₅₀ (μM)	Reference
MK-2	Aminopyrazine derivatives	Low micromolar to sub-micromolar	[6]
Aurora Kinases	Imidazo[1,2-a]pyrazine-based	Varies	[4]
FGFR	3-Amino-pyrazine-2-carboxamide derivatives	Varies	[5]

Signaling Pathway Context

The development of kinase inhibitors targeting pathways like the MAPK signaling cascade is a major focus of cancer research. By inhibiting key kinases in these pathways, it is possible to block downstream signaling events that promote cell proliferation and survival.

Diagram of a Representative Kinase Signaling Pathway:



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Caption: Inhibition of the MAPK pathway by an aminopyrazine-based MK-2 inhibitor.

Applications in Flavor and Fragrance

Alkylpyrazines are well-known for their characteristic nutty, roasted, and cocoa-like aromas and are formed during the Maillard reaction in cooked foods.[7][8][9][10] While the primary focus on **3,5-Dimethylpyrazin-2-amine** is its pharmaceutical applications, its structural similarity to flavor-active pyrazines suggests its potential use or occurrence in the flavor and fragrance industry.

Flavor Profiles of Related Alkylpyrazines:

Compound	Flavor Descriptors
2,5-Dimethylpyrazine	Nutty, roasted peanut, potato, chocolate[7]
2,6-Dimethylpyrazine	Roasted, nutty, coffee, earthy[7]
2-Methylpyrazine	Nutty, roasted, cocoa, coffee[7]

Conclusion

3,5-Dimethylpyrazin-2-amine is a molecule of significant interest due to its dual relevance in medicinal chemistry and potentially in flavor science. Its utility as a scaffold for potent and selective kinase inhibitors underscores its importance in the ongoing development of targeted therapies. The synthetic routes to this compound are established, providing a foundation for the generation of diverse chemical libraries for drug discovery programs. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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